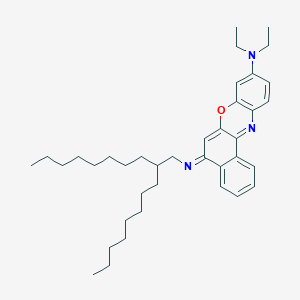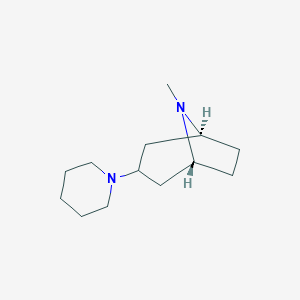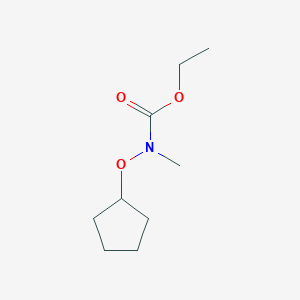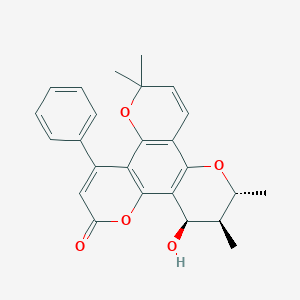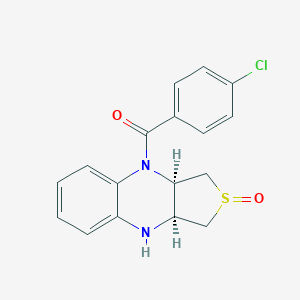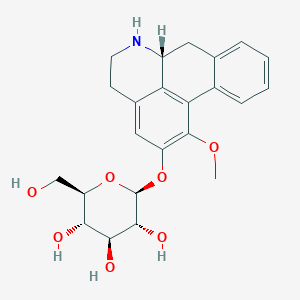
Asimilobine-2-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asimilobine-2-O-glucoside is a natural alkaloid compound that is found in several plant species, including Alseodaphne peduncularis, Alseodaphne hainanensis, and Goniothalamus cheliensis. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of asimilobine-2-O-glucoside is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK, NF-κB, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, scavenge free radicals, and inhibit viral replication. It has also been shown to enhance plant growth and inhibit insect feeding.
Vorteile Und Einschränkungen Für Laborexperimente
Asimilobine-2-O-glucoside has several advantages as a research tool. It is a natural compound that can be extracted from plant sources, making it readily available. It also exhibits various pharmacological activities, making it useful for studying different biological processes. However, its limitations include its low abundance in plant sources and the difficulty in obtaining high-purity samples.
Zukünftige Richtungen
There are several potential future directions for research on asimilobine-2-O-glucoside. These include investigating its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Researchers could also explore its potential as a natural insecticide and plant growth regulator for agricultural applications. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets.
Wissenschaftliche Forschungsanwendungen
Asimilobine-2-O-glucoside has been studied extensively for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including antitumor, anti-inflammatory, antioxidant, and antiviral effects. Researchers have also investigated its potential as a natural insecticide and plant growth regulator.
Eigenschaften
CAS-Nummer |
151601-87-5 |
|---|---|
Molekularformel |
C23H27NO7 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[[(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27NO7/c1-29-22-15(30-23-21(28)20(27)19(26)16(10-25)31-23)9-12-6-7-24-14-8-11-4-2-3-5-13(11)18(22)17(12)14/h2-5,9,14,16,19-21,23-28H,6-8,10H2,1H3/t14-,16-,19-,20+,21-,23-/m1/s1 |
InChI-Schlüssel |
PPZMUQMLULQLGP-FHBOTZLTSA-N |
Isomerische SMILES |
COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O |
Kanonische SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O |
Andere CAS-Nummern |
151601-87-5 |
Synonyme |
(-)-asimilobine-2-O-beta-D-glucoside asimilobine-2-O-glucoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)
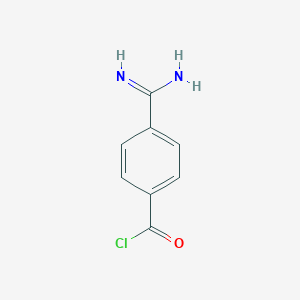
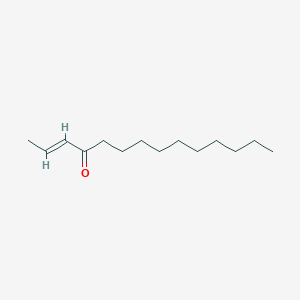
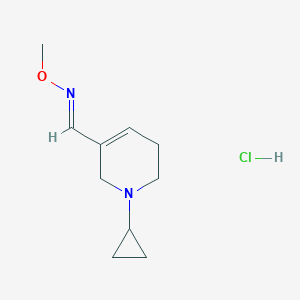
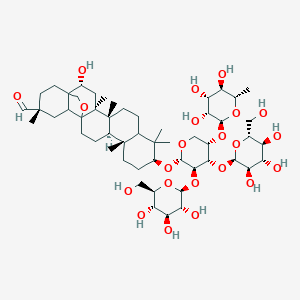
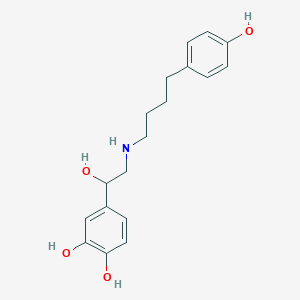
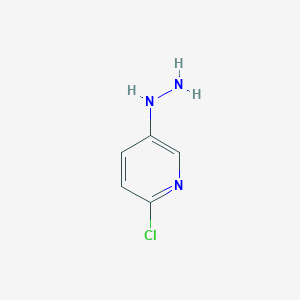
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
